![molecular formula C19H19NO2S B11768630 4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a morpholine ring, a benzoyl group, and a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method is the Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . The reaction conditions often include the use of solvents like ethanol and dimethylformamide (DMF), with the reaction mixture being warmed on a water bath maintained at around 60°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the thiobenzaldehyde moiety into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoyl and morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiobenzaldehyde moiety can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its combination of a morpholine ring, a benzoyl group, and a thiobenzaldehyde moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H19NO2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[3-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(17-6-4-15(14-23)5-7-17)18-3-1-2-16(12-18)13-20-8-10-22-11-9-20/h1-7,12,14H,8-11,13H2 |
InChI Key |
KWVJXCAYFYBRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)

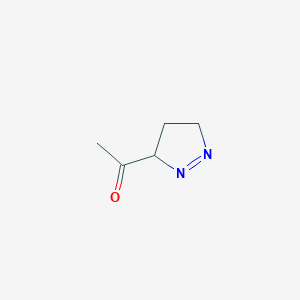
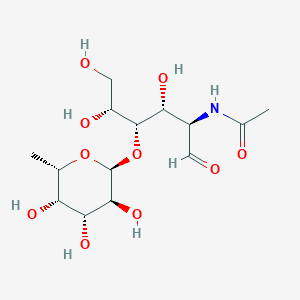
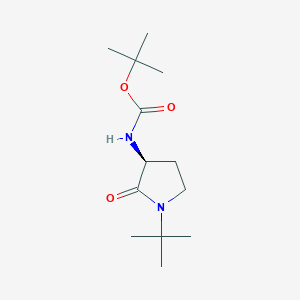
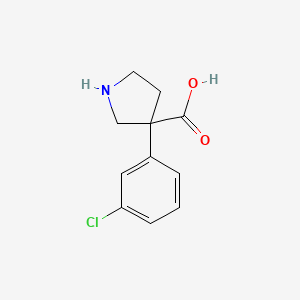
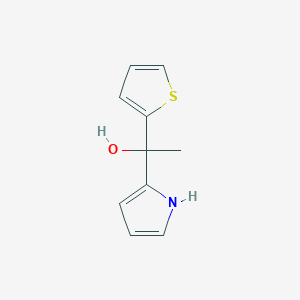
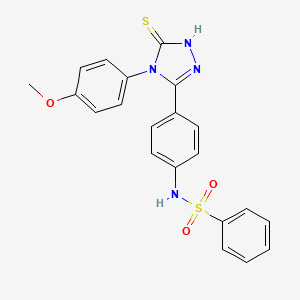
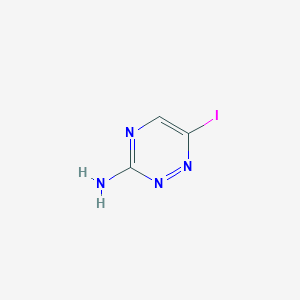
![1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B11768578.png)
![N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11768593.png)
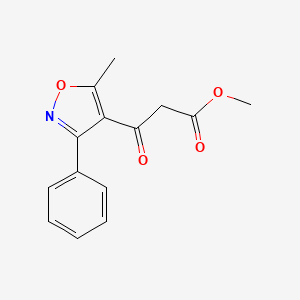
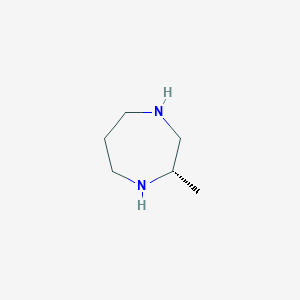
![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
